cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid

Description

Chemical Identity and Classification

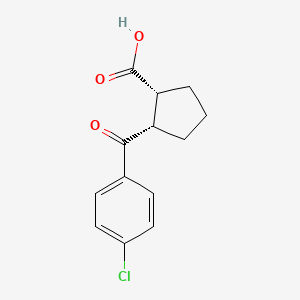

Cis-2-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid constitutes a complex organic molecule characterized by its distinctive structural features and stereochemical configuration. The compound possesses the Chemical Abstracts Service registry number 733740-14-2 and exhibits the molecular formula C₁₃H₁₃ClO₃ with a molecular weight of 252.69 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as (1R,2S)-2-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid, indicating its specific stereochemical arrangement.

The structural architecture of this compound encompasses several critical functional groups that define its chemical behavior and potential reactivity patterns. The cyclopentane ring serves as the fundamental scaffold, bearing two distinct substituents in a cis relationship. The carboxylic acid functionality at position 1 provides acidic characteristics and potential for various derivatization reactions, while the 4-chlorobenzoyl group at position 2 introduces aromatic character and electronic effects through the para-chlorine substitution.

The compound belongs to the broader classification of substituted cycloalkane carboxylic acids, specifically within the subfamily of aroyl-substituted cyclopentane carboxylic acids. This classification reflects both the cyclic nature of the carbon framework and the presence of aromatic carbonyl substituents that significantly influence the compound's chemical and physical properties.

Historical Context and Development

The development of this compound represents part of the broader evolution in synthetic organic chemistry focused on creating structurally complex molecules with defined stereochemical relationships. While specific historical details regarding the initial synthesis and characterization of this particular compound are limited in the available literature, its creation likely emerged from systematic studies investigating the preparation and properties of substituted cycloalkane carboxylic acids during the late twentieth and early twenty-first centuries.

The synthetic approaches toward this compound typically involve the controlled reaction of 4-chlorobenzoyl chloride with cyclopentane-1-carboxylic acid under carefully optimized conditions. These methodologies reflect advances in selective organic transformations that allow for the introduction of aromatic acyl groups onto cyclic frameworks while maintaining stereochemical integrity. The development of such synthetic protocols represents significant progress in the field of preparative organic chemistry, particularly in the context of creating molecules with multiple functional groups and defined three-dimensional structures.

Contemporary research efforts have expanded the synthetic accessibility of this compound through optimized reaction conditions and improved purification techniques. Industrial production methods have evolved to incorporate large-scale reactor systems and continuous flow processes, enabling more efficient production while maintaining high purity standards. These developments reflect the increasing demand for structurally complex organic molecules in research applications and potential pharmaceutical investigations.

Significance in Organic Chemistry Research

This compound occupies a position of considerable importance within contemporary organic chemistry research due to its unique structural features and potential applications as a synthetic building block. The compound's significance stems from its combination of functional group diversity, stereochemical complexity, and potential for further chemical modifications through various transformation reactions.

Research investigations have demonstrated that this compound can participate in multiple types of chemical reactions, reflecting its versatility as a synthetic intermediate. Oxidation reactions using reagents such as potassium permanganate or chromium trioxide can convert the compound to corresponding ketones or modified carboxylic acid derivatives. Reduction processes employing lithium aluminum hydride or sodium borohydride enable the transformation of functional groups to produce alcohol or hydrocarbon products. Additionally, nucleophilic substitution reactions can occur at the chlorine position, allowing for the introduction of alternative functional groups such as amines or thiols.

The stereochemical aspects of this compound contribute significantly to its research value, as the cis configuration creates specific spatial relationships between functional groups that can influence biological activity and chemical reactivity patterns. This stereochemical control is particularly relevant in medicinal chemistry applications where molecular recognition and binding interactions depend critically on three-dimensional structure arrangements.

Recent advances in synthetic methodology have highlighted the utility of cyclically substituted carboxylic acids in various chemical transformations. Research published in organic chemistry journals has demonstrated innovative approaches to carbonylative ring expansion reactions involving cyclic carboxylic acids, indicating the broader potential for compounds like this compound in advanced synthetic applications.

Overview of Cyclically Substituted Carboxylic Acids

Cyclically substituted carboxylic acids represent a diverse and important class of organic compounds characterized by the presence of carboxylic acid functional groups attached to cyclic carbon frameworks bearing additional substituents. These molecules have garnered significant attention in organic chemistry research due to their unique structural features, diverse reactivity patterns, and potential applications in synthetic chemistry and biological systems.

The structural diversity within this compound class encompasses various ring sizes, substitution patterns, and functional group combinations. Cyclopentane-based carboxylic acids, such as this compound, represent one important subset characterized by five-membered ring systems that provide specific conformational constraints and steric interactions. The presence of aromatic substituents, particularly those containing halogen atoms, introduces additional electronic effects that can significantly influence chemical behavior and biological activity profiles.

Comparative analysis of related compounds reveals important structure-activity relationships within this class. For example, cis-2-(4-fluorobenzoyl)cyclopentane-1-carboxylic acid shares structural similarity but differs in halogen substitution, potentially affecting metabolic stability and bioavailability characteristics. Similarly, compounds with different aromatic substitution patterns, such as 2-(4-cyanobenzoyl)cyclopentane-1-carboxylic acid, demonstrate how functional group modifications can alter molecular properties and potential applications.

| Compound | Molecular Formula | Molecular Weight | Notable Features |

|---|---|---|---|

| This compound | C₁₃H₁₃ClO₃ | 252.69 g/mol | Para-chlorine substitution |

| 2-(4-cyanobenzoyl)cyclopentane-1-carboxylic acid | C₁₄H₁₃NO₃ | 243.26 g/mol | Cyano functional group |

| Cis-3-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid | C₁₃H₁₃ClO₃ | 252.69 g/mol | Different substitution position |

Research into cyclically substituted carboxylic acids has revealed their potential as histone deacetylase inhibitors, with some derivatives demonstrating inhibitory concentrations as low as 0.062 micromolar. These findings suggest broader therapeutic potential for compounds within this structural class, particularly in cancer therapy and other disease contexts where histone deacetylase activity plays critical roles.

The synthetic accessibility of cyclically substituted carboxylic acids has improved significantly through advances in palladium-catalyzed cyclization reactions and other modern synthetic methodologies. Recent publications have described ligand-enabled cyclization approaches that allow for efficient construction of cyclic frameworks with carboxylic acid functionalities. These methodological developments have expanded the available chemical space within this compound class and facilitated more detailed structure-activity relationship studies.

The significance of cyclically substituted carboxylic acids extends beyond their individual properties to encompass their roles as versatile synthetic intermediates in complex molecule synthesis. Their ability to undergo diverse chemical transformations while maintaining structural integrity makes them valuable building blocks for creating more complex molecular architectures. This versatility has positioned compounds like this compound as important components in contemporary synthetic organic chemistry research programs.

Properties

IUPAC Name |

(1R,2S)-2-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClO3/c14-9-6-4-8(5-7-9)12(15)10-2-1-3-11(10)13(16)17/h4-7,10-11H,1-3H2,(H,16,17)/t10-,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DETWJBPWDQEYPK-WDEREUQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)C(=O)O)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H](C1)C(=O)O)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641313 | |

| Record name | (1R,2S)-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733740-14-2 | |

| Record name | (1R,2S)-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Preparation of Cyclopentane-1-carboxylic Acid Derivative

- Starting from cyclopentane, functionalization at the 1-position to introduce a carboxylic acid group is achieved via oxidation or carboxylation reactions.

- Alternatively, commercially available cyclopentane-1-carboxylic acid can be used as the starting material.

Step 2: Introduction of 4-Chlorobenzoyl Group

- 4-Chlorobenzoyl chloride is reacted with the cyclopentane-1-carboxylic acid derivative.

- The reaction typically proceeds via nucleophilic acyl substitution, where the cyclopentane ring bearing an active methylene or enolate intermediate attacks the acyl chloride.

- The use of bases or catalysts can promote the formation of the ketone group at the 2-position.

Step 3: Stereochemical Control to Obtain cis Isomer

- The reaction conditions are optimized to favor the formation of the cis isomer, where the 4-chlorobenzoyl group and the carboxylic acid are on the same face of the cyclopentane ring.

- This may involve temperature control, choice of solvent, and use of chiral auxiliaries or ligands.

- Ligand-enabled β,γ-dehydrogenation has been reported to selectively functionalize cyclopentane rings with high regio- and stereoselectivity, which can be adapted for this synthesis.

Reaction Conditions and Catalysts

- Solvents such as dimethylformamide (DMF) or other polar aprotic solvents are commonly used to dissolve reactants and facilitate nucleophilic substitution.

- Quaternary ammonium salts or amines (e.g., ammonium chloride, trimethylamine hydrochloride) can be used to stabilize intermediates or promote cyanide addition in related syntheses.

- Temperature control is crucial; reactions are often conducted between 90-120 °C to optimize yield and stereoselectivity.

Alternative Synthetic Approaches

- Cyanide addition to ketones followed by conversion to carboxylic acid functionalities is a related method for preparing substituted cyclopentane carboxylic acids.

- Ligand-enabled β,γ-dehydrogenation of cyclopentane carboxylic acids provides a pathway to selectively functionalize the ring and introduce new substituents with controlled stereochemistry.

- The use of orthoformates and lithium diisopropylamide (LDA) for selective ortho-formylation and subsequent carboxylation has been demonstrated in related cyclohexane systems and may be adapted.

Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | Cyclopentane or cyclopentane-1-carboxylic acid | Starting material | Commercially available or synthesized |

| 2 | 4-Chlorobenzoyl chloride, base (e.g., pyridine) | Acylation at 2-position | Controls substitution and stereochemistry |

| 3 | Polar aprotic solvent (DMF), temperature 90-120 °C | Facilitate reaction | Temperature critical for cis selectivity |

| 4 | Quaternary ammonium salts (optional) | Stabilize intermediates | Used in cyanide addition steps |

| 5 | Ligand-enabled β,γ-dehydrogenation catalysts | Stereoselective functionalization | Enhances cis isomer formation |

Research Findings and Analysis

- The cis configuration is favored due to the steric and electronic effects during the acylation and subsequent ring functionalization steps.

- Ligand structure plays a significant role in regio- and stereoselectivity, as demonstrated in palladium-catalyzed β,γ-dehydrogenation reactions on cyclopentane rings.

- The synthesis is amenable to scale-up and modification for derivatives by changing the substituent on the benzoyl chloride or the cyclopentane ring substituents.

Chemical Reactions Analysis

Types of Reactions

cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The ketone group in the chlorobenzoyl moiety can be reduced to an alcohol.

Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid has garnered interest in various fields of research due to its unique chemical structure and reactivity. Some of its applications include:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Type

Table 1: Substituent Effects on Key Properties

Notes:

- LogP : For the 3-chloro analog (CAS: 732252-68-5), LogP is reported as 3.02 . The target compound (4-Cl) likely has similar hydrophobicity.

- Melting Point : The cyclohexane analog (CAS: 52240-18-3) melts at 147–151°C , suggesting the cyclopentane version may have a slightly higher melting point due to reduced ring strain.

Key Findings:

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-Cl substituent (electron-withdrawing) may enhance metabolic stability compared to 4-OCH₃ or 4-CH₃ analogs .

- Positional Isomerism : The 3-chloro analog (CAS: 733740-13-1) may exhibit distinct reactivity or bioavailability due to steric and electronic differences.

Ring Size: Cyclopentane vs. Cyclohexane

Table 2: Impact of Ring Size

Key Findings:

- Molecular Weight : The cyclohexane analog is ~5% heavier due to the additional CH₂ group.

- Melting Point : The cyclopentane analog likely has a higher melting point due to increased ring strain and molecular rigidity .

Biological Activity

Cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on available literature.

Chemical Structure and Properties

The chemical structure of this compound features a cyclopentane ring substituted with a chlorobenzoyl group and a carboxylic acid moiety. This unique arrangement may influence its interaction with biological targets.

Anti-inflammatory and Analgesic Properties

Research indicates that compounds similar to this compound exhibit anti-inflammatory and analgesic effects. The presence of the chlorobenzoyl moiety is believed to enhance interactions with biological targets involved in inflammatory pathways, making it a candidate for further pharmacological investigation.

The mechanism of action for this compound is thought to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes, potentially leading to reduced pain and inflammation.

- Protein-Ligand Interactions : Preliminary studies suggest that it may interact with proteins related to pain signaling and inflammation .

Case Studies

- In Vitro Studies : Initial in vitro studies have shown that the compound can modulate the activity of certain enzymes associated with inflammatory responses. These findings suggest a pathway for therapeutic application in conditions characterized by excessive inflammation.

- Binding Affinity Studies : Interaction studies have indicated that this compound has favorable binding affinities for proteins involved in inflammatory signaling pathways. These interactions are critical for understanding its potential therapeutic uses.

Comparative Analysis

To understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Cis-3-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid | Aromatic cyclopentane | Different chlorobenzoyl substitution position |

| 2-(3-Chlorobenzoyl)cyclopentanecarboxylic acid | Aromatic cyclopentane | Lacks cis configuration; may exhibit different activity |

Synthesis and Applications

The synthesis of this compound can be achieved through various organic reactions involving cyclopentane derivatives and chlorobenzoyl compounds. Its applications extend beyond pharmaceuticals into areas such as agrochemicals and specialty materials due to its unique chemical properties.

Q & A

Q. What are the established synthetic routes for cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves a Friedel-Crafts acylation or nucleophilic substitution. For example, cyclopentanecarboxylic acid reacts with 4-chlorobenzoyl chloride in anhydrous conditions using a base (e.g., triethylamine) to prevent hydrolysis . Key variables include:

- Temperature : Optimal range of 0–25°C to minimize side reactions.

- Solvent : Dichloromethane or tetrahydrofuran (THF) for solubility and stability.

- Purification : Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Yield improvements (>70%) are achieved by slow addition of acyl chloride and rigorous exclusion of moisture.

Q. How is the stereochemistry of this compound confirmed experimentally?

- Methodological Answer : Stereochemical confirmation relies on:

- NMR Spectroscopy : H-NMR coupling constants (e.g., for cis-substituted cyclopentane protons) and nuclear Overhauser effect (NOE) correlations .

- X-ray Crystallography : Definitive structural assignment via single-crystal analysis (e.g., bond angles and torsional strain in the cyclopentane ring) .

- Chiral HPLC : Separation of enantiomers using chiral stationary phases (e.g., amylose-based columns) to confirm racemic vs. enantiopure synthesis .

Q. What are the primary biological targets and mechanisms of action for this compound?

- Methodological Answer : Preliminary studies suggest interactions with:

- Enzymes : Inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) due to structural similarity to arachidonic acid derivatives. Assays include enzyme kinetics (e.g., IC determination via spectrophotometry) .

- Receptors : Modulates G-protein-coupled receptors (GPCRs) via the chlorobenzoyl moiety’s hydrophobic interactions. Radioligand binding assays (e.g., H-labeled competitive binding) validate affinity .

Fluorinated analogs (e.g., 3,4-difluoro derivatives) show enhanced metabolic stability, suggesting structure-activity relationship (SAR) studies are critical .

Advanced Research Questions

Q. How do stereochemical and substituent variations affect the compound’s bioactivity and metabolic stability?

- Methodological Answer : Comparative studies using analogs reveal:

| Compound | Substituent | Bioactivity (IC, μM) | Half-life (in vitro) |

|---|---|---|---|

| cis-2-(4-Cl-benzoyl) | 4-Cl, cis-config | 12.3 ± 1.2 (COX-2) | 4.5 h |

| trans-2-(4-Cl-benzoyl) | 4-Cl, trans-config | >50 (COX-2) | 2.1 h |

| cis-2-(3,4-diF-benzoyl) | 3,4-F, cis-config | 8.9 ± 0.9 (LOX) | 6.8 h |

| Key Findings : |

- Cis-configuration enhances target binding due to reduced steric hindrance.

- Electron-withdrawing groups (e.g., fluorine) improve metabolic stability by reducing cytochrome P450 oxidation .

Q. What experimental strategies resolve contradictions in reported synthetic yields (40–85%) for this compound?

- Methodological Answer : Discrepancies arise from:

- Impurity of starting materials : Use HPLC-grade reagents (e.g., 4-chlorobenzoyl chloride ≥98% purity) to minimize side products .

- Reaction monitoring : Real-time tracking via TLC (R = 0.3 in ethyl acetate/hexane 1:3) or in situ IR spectroscopy (disappearance of acyl chloride peak at 1800 cm) .

- Scale-up challenges : Microfluidic reactors improve heat dissipation and mixing efficiency, increasing yields to >80% at >10 g scale .

Q. How can computational methods predict the compound’s reactivity and interaction with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates transition states for acylation reactions (e.g., activation energy ~25 kcal/mol for Friedel-Crafts pathway) .

- Molecular Dynamics (MD) Simulations : Predict binding poses in enzyme active sites (e.g., COX-2 hydrophobic pocket) with RMSD < 2.0 Å .

- ADMET Prediction : Tools like SwissADME estimate logP = 3.02 ± 0.15 and high gastrointestinal absorption, guiding preclinical testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.